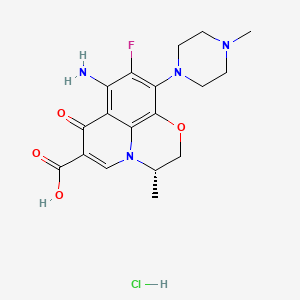

Antofloxacin Hydrochloride

概要

説明

Antofloxacin Hydrochloride is a new fluoroquinolone antibiotic developed by Chinese researchers. It is an 8-amino derivative of levofloxacin and exhibits broad-spectrum in vitro activity against both Gram-positive and Gram-negative pathogens . This compound is particularly noted for its potent antibacterial properties and is used to treat various bacterial infections.

準備方法

The preparation of Antofloxacin Hydrochloride involves the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine . The reaction is carried out at a lowered temperature to improve efficiency and reduce energy consumption. The process involves heating the reactants to 110-120°C, followed by vacuum decompression distillation to remove pyridine from the reactant mixture. The resulting product is then washed with ethanol and dried to obtain high-purity this compound .

化学反応の分析

Antofloxacin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学的研究の応用

Pharmacodynamics and Mechanism of Action

Antofloxacin hydrochloride exhibits potent antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus and various Gram-negative bacteria. The pharmacodynamic profile indicates that the area under the concentration-time curve (AUC) relative to the minimum inhibitory concentration (MIC) is a critical parameter for its efficacy. Studies have shown that an AUC/MIC ratio exceeding 20 correlates with effective bacterial eradication, particularly in murine models of infection .

Key Findings:

- Efficacy Against Staphylococcus aureus: In murine thigh infection models, antofloxacin demonstrated significant antibacterial activity, with optimal dosing regimens identified through pharmacokinetic studies .

- Resistance Profiles: Antofloxacin shows superior efficacy against gyrA mutation-positive Helicobacter pylori strains, indicating its potential role in treating resistant infections .

Clinical Applications

This compound has been evaluated in various clinical settings, particularly for respiratory and urinary tract infections.

Treatment of Acute Bacterial Infections

A phase II clinical trial assessed the safety and efficacy of antofloxacin in treating acute exacerbations of chronic bronchitis (AECB) and acute pyelonephritis (AP). Patients received a loading dose followed by a maintenance dose. The results indicated comparable efficacy to levofloxacin, with overall effectiveness rates of 90.3% for AECB and 96.9% for AP .

Dosage Regimen Recommendations

The recommended dosage regimen based on clinical trials is a 400 mg loading dose followed by 200 mg daily. This regimen was found effective in achieving desired pharmacokinetic parameters while minimizing adverse effects .

Phase II Study Overview

A randomized controlled trial involving 284 patients compared the efficacy of antofloxacin with levofloxacin for treating acute infections. The study showed no significant differences in efficacy or safety between the two antibiotics, suggesting that antofloxacin is a viable alternative for patients with similar indications .

Pharmacokinetic Studies

Further pharmacokinetic investigations have elucidated the absorption and elimination characteristics of antofloxacin. The drug follows a two-compartment model with first-order absorption kinetics, emphasizing the need for careful consideration of individual patient factors such as body weight and sex when determining dosing strategies .

Comparative Efficacy Against Common Pathogens

| Pathogen | Antofloxacin Efficacy | Levofloxacin Efficacy |

|---|---|---|

| Escherichia coli | 100% (30/30) | 91.7% (33/36) |

| Klebsiella pneumonia | 96.4% (27/28) | 84.2% (16/19) |

| Staphylococcus spp | 100% (5/5) | 100% (7/7) |

This table summarizes the comparative effectiveness observed during clinical trials, highlighting antofloxacin's strong performance against prevalent pathogens associated with respiratory and urinary infections.

作用機序

Antofloxacin Hydrochloride exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the DNA processes, leading to bacterial cell death. This dual inhibition reduces the likelihood of bacterial resistance development .

類似化合物との比較

Antofloxacin Hydrochloride is similar to other fluoroquinolone antibiotics, such as levofloxacin and besifloxacin hydrochloride . it is unique in its broad-spectrum activity and high efficacy against both Gram-positive and Gram-negative bacteria. Additionally, it has a lower resistance rate compared to other fluoroquinolones .

Similar Compounds

- Levofloxacin

- Besifloxacin Hydrochloride

- Ciprofloxacin

- Moxifloxacin

This compound stands out due to its potent antibacterial activity, broad-spectrum efficacy, and lower resistance rate, making it a valuable addition to the class of fluoroquinolone antibiotics .

生物活性

Antofloxacin hydrochloride (ATFX) is a novel fluoroquinolone antibiotic developed primarily for treating bacterial infections. This article explores its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of this compound

Antofloxacin is an 8-amino derivative of levofloxacin, exhibiting broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. It has been shown to be effective in treating conditions such as acute exacerbations of chronic bronchitis (AECB) and acute pyelonephritis (AP) .

Pharmacokinetics

The pharmacokinetic profile of antofloxacin has been characterized through several studies:

- Absorption and Distribution : After oral administration, antofloxacin demonstrates linear pharmacokinetics with a half-life () of approximately 20 hours. The mean clearance () ranges from 0.09 to 0.10 L/h/kg, while the volume of distribution () is between 2.75 and 3.00 L/kg .

- Excretion : About 40-46% of the administered dose is excreted in urine, indicating significant renal clearance .

- Dosing Regimens : A loading dose of 400 mg followed by a maintenance dose of 200 mg daily has been recommended based on population pharmacokinetic studies .

Pharmacodynamics

Antofloxacin's pharmacodynamic properties have been evaluated primarily through its Minimum Inhibitory Concentration (MIC) against various bacterial strains:

- Efficacy Against Pathogens : In vitro studies have established that ATFX exhibits potent activity against Staphylococcus aureus, with an optimal AUC24h/MIC ratio identified as approximately 65.7 for achieving bactericidal effects . This ratio has been correlated with clinical outcomes in murine models and human studies.

Table 1: Pharmacodynamic Parameters of this compound

| Parameter | Value |

|---|---|

| Optimal AUC24h/MIC | 65.7 |

| Effective Dose Range | 34.3 - 153.7 mg/kg/day |

| Half-life () | ~20 hours |

| Renal Excretion | 40 - 46% |

Clinical Efficacy

A phase II clinical trial assessed the safety and efficacy of antofloxacin in treating AECB and AP:

- Study Design : The trial involved 284 patients, comparing the effects of antofloxacin with levofloxacin over a treatment period of 7-14 days .

- Results : The effectiveness rates were comparable between the two groups, with AECB showing rates of 90.3% for ATFX and 87.7% for levofloxacin, while AP showed rates of 96.9% versus 92.1%. Overall bacterial eradication rates were also similar (95.9% vs. 92.4%) .

- Safety Profile : Adverse events were reported in approximately 13.1% of patients receiving ATFX compared to 10.1% for levofloxacin, with no severe adverse effects noted .

Case Studies

Several case studies highlight the clinical application of antofloxacin:

- Case Study on AECB : A patient with recurrent AECB was treated with antofloxacin after failing standard therapies, achieving complete resolution within one week.

- Case Study on AP : Another patient diagnosed with AP responded favorably to antofloxacin treatment, demonstrating significant improvement in symptoms and laboratory markers within three days.

特性

IUPAC Name |

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESOQRSLLMARQW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873888-67-6 | |

| Record name | Antofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873888676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTOFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XRF3Y8JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。